molecular formula C19H19BrN4O B7115527 N-[(2-bromophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide

N-[(2-bromophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B7115527
M. Wt: 399.3 g/mol
InChI Key: HLOFWZWVYURYCE-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopentyl group, and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O/c20-16-8-4-1-5-14(16)13-23(15-6-2-3-7-15)19(25)17-9-11-21-18-10-12-22-24(17)18/h1,4-5,8-12,15H,2-3,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOFWZWVYURYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CC=C2Br)C(=O)C3=CC=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This can be achieved through a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the cyclopentyl group: This step may involve a nucleophilic substitution reaction where a cyclopentyl halide reacts with the intermediate compound.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an amine or ammonia under appropriate conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying cellular processes and interactions.

    Medicine: It could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the pyrazolo[1,5-a]pyrimidine core could interact with nucleic acids or other biomolecules. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide
  • N-[(2-fluorophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide
  • N-[(2-iodophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

N-[(2-bromophenyl)methyl]-N-cyclopentylpyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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